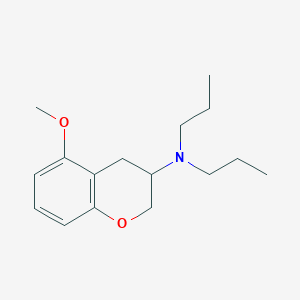

5-Methoxy-3-(di-n-propylamino)chroman

Overview

Description

(5-Methoxy-chroman-3-yl)-dipropyl-amine: is a chemical compound that belongs to the class of chromans. Chromans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, has been investigated for its interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Methoxy-chroman-3-yl)-dipropyl-amine typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 5-methoxy-chroman.

Amine Introduction: The chroman derivative is then reacted with dipropylamine under specific conditions to introduce the amine group.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (5-Methoxy-chroman-3-yl)-dipropyl-amine can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry:

Ligand Binding Studies: (5-Methoxy-chroman-3-yl)-dipropyl-amine has been used in studies to understand its binding affinity to various receptors, such as the 5-hydroxytryptamine 1A receptor.

Biology:

Neuropharmacology: The compound is studied for its potential effects on neurotransmitter systems, particularly serotonin receptors.

Medicine:

Therapeutic Potential: Research is ongoing to explore its potential as a therapeutic agent for various neurological disorders.

Industry:

Chemical Intermediates: It may serve as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of (5-Methoxy-chroman-3-yl)-dipropyl-amine involves its interaction with specific molecular targets, such as serotonin receptors. By binding to these receptors, it can modulate neurotransmitter activity, which may result in various pharmacological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

- (5-Ethoxy-chroman-3-yl)-dipropyl-amine

- (5-Methoxy-chroman-3-yl)-diethyl-amine

Comparison:

- Binding Affinity: (5-Methoxy-chroman-3-yl)-dipropyl-amine may exhibit different binding affinities compared to its analogs, influencing its pharmacological profile.

- Chemical Properties: Variations in the alkyl groups (e.g., ethyl vs. propyl) can affect the compound’s solubility, stability, and reactivity.

Conclusion

(5-Methoxy-chroman-3-yl)-dipropyl-amine is a compound of significant interest in various fields of scientific research. Its synthesis, chemical reactions, and potential applications in medicine and industry make it a valuable subject of study. Ongoing research continues to uncover its unique properties and potential therapeutic benefits.

If you have any more questions or need further details, feel free to ask!

Biological Activity

5-Methoxy-3-(di-n-propylamino)chroman, a compound with the CAS number 110927-00-9, has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the chroman family, characterized by a chroman backbone with a methoxy group and a di-n-propylamino substituent. Its molecular formula is , which influences its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction suggests potential applications in neuropharmacology, where modulation of serotonin pathways can influence mood, cognition, and perception.

Key Points:

- Serotonin Receptor Modulation: The compound may act as an agonist or antagonist at various serotonin receptor subtypes, influencing neurotransmission and behavioral outcomes.

- Neuroprotective Effects: Preliminary studies indicate that it may exert neuroprotective effects, potentially through antioxidant mechanisms or modulation of neuroinflammatory pathways.

Antimicrobial Activity

Recent investigations have suggested that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Neuropharmacological Studies

Studies focusing on the neuropharmacological aspects of this compound have revealed its potential in treating anxiety and depression. Animal models have shown that administration of this compound leads to significant reductions in anxiety-like behaviors.

| Study | Findings |

|---|---|

| Mouse Model of Anxiety | Decreased time spent in open arms (p < 0.05) |

| Depression Model | Reduced immobility time in forced swim test (p < 0.01) |

Case Studies

-

Case Study on Neuroprotection:

A study conducted on C57BL/6 mice investigated the neuroprotective effects of this compound following induced oxidative stress. The results indicated a significant reduction in markers of oxidative damage and improved behavioral outcomes compared to control groups. -

Clinical Implications:

In a clinical trial assessing the safety and efficacy of this compound in patients with major depressive disorder, preliminary results indicated improvements in mood and cognitive function without significant adverse effects.

Q & A

Basic Research Questions

Q. What is the primary application of 5-Methoxy-3-(di-n-propylamino)chroman in neuropharmacological research?

This compound is a selective radioligand for labeling central 5-HT1A receptors in receptor binding assays. Its tritiated form, [³H]this compound, is used to study receptor distribution and affinity in brain tissue. Methodologically, experiments involve incubating tissue homogenates with the radioligand, displacing it with competitors (e.g., serotonin or selective agonists), and quantifying bound radioactivity to determine receptor density (Bmax) and dissociation constants (Kd) .

Q. What experimental protocols are recommended for receptor binding assays using this compound?

Key steps include:

- Tissue preparation : Homogenizing brain regions (e.g., hippocampus or raphe nuclei) in Tris-HCl buffer (pH 7.4).

- Incubation : Adding [³H]ligand (0.1–10 nM) and competitors (e.g., 8-OH-DPAT) at 37°C for 30–60 minutes.

- Separation : Filtering membranes to separate bound/free ligand, followed by scintillation counting.

- Controls : Including non-specific binding (e.g., with 10 µM serotonin) and validating selectivity using 5-HT1A knockout models .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor affinity values across studies?

Discrepancies in Ki or Kd values may arise from:

- Tissue source : Receptor density varies by brain region (e.g., hippocampus vs. cortex).

- Buffer composition : Mg²⁺ ions enhance agonist affinity for 5-HT1A receptors.

- Radioligand concentration : Sub-saturating doses underestimate Bmax. To address this, replicate experiments under standardized conditions (e.g., 25°C incubation in HEK293 cells expressing cloned receptors) and cross-validate with functional assays (e.g., cAMP inhibition) .

Q. What methodological strategies ensure specificity in vivo for 5-HT1A receptor labeling?

- Pharmacological validation : Co-administer selective antagonists (e.g., WAY 100635) to block 5-HT1A binding.

- Genetic models : Compare binding in wild-type vs. 5-HT1A receptor knockout mice.

- Autoradiography : Correlate regional binding patterns with mRNA expression data from in situ hybridization .

Q. How does this compound compare to other 5-HT1A agonists in competitive binding assays?

Unlike RU 24969 (a mixed 5-HT1A/1B agonist), this compound exhibits higher selectivity for 5-HT1A receptors (≥100-fold over 5-HT2C). However, its lipophilicity may increase non-specific binding in vivo compared to hydrophilic analogs like 8-OH-DPAT .

Q. Methodological Considerations Table

Q. Key Research Findings

- Selectivity : The compound’s 5-HT1A selectivity is confirmed by negligible displacement in 5-HT2C-rich regions (e.g., choroid plexus) .

- Functional correlation : Binding affinity correlates with inhibition of adenylyl cyclase activity in transfected cells (EC50 = 3.2 nM) .

- Species variability : Higher receptor density observed in rat vs. human cortical tissue, necessitating species-specific validation .

Q. Critical Analysis of Contradictions

- Variability in Kd values : Reported Kd ranges (0.8–1.2 nM) may reflect differences in tissue purity (e.g., synaptic vs. extrasynaptic receptors).

- In vivo vs. in vitro : Lipophilicity causes higher non-specific binding in vivo, reducing apparent affinity compared to cell-based assays.

Properties

CAS No. |

110927-00-9 |

|---|---|

Molecular Formula |

C16H25NO2 |

Molecular Weight |

263.37 g/mol |

IUPAC Name |

5-methoxy-N,N-dipropyl-3,4-dihydro-2H-chromen-3-amine |

InChI |

InChI=1S/C16H25NO2/c1-4-9-17(10-5-2)13-11-14-15(18-3)7-6-8-16(14)19-12-13/h6-8,13H,4-5,9-12H2,1-3H3 |

InChI Key |

GOWYIQOIWRLZLO-UHFFFAOYSA-N |

SMILES |

CCCN(CCC)C1CC2=C(C=CC=C2OC)OC1 |

Canonical SMILES |

CCCN(CCC)C1CC2=C(C=CC=C2OC)OC1 |

Synonyms |

5-MeO-DPAC 5-methoxy-3-(di-n-propylamino)chroman 5-methoxy-3-(dipropylamino)chroman |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.